![molecular formula C9H15NO2 B2500084 N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide CAS No. 2196443-61-3](/img/structure/B2500084.png)
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is derived from cyclobutane and is known for its unique properties that make it suitable for use in different scientific experiments.
Wirkmechanismus
The mechanism of action of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. This inhibition leads to a reduction in the activity of these enzymes and receptors, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects on the body. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, among others. The compound has also been shown to affect the levels of various neurotransmitters in the brain, which can have significant implications for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide in lab experiments is its unique properties that make it suitable for use in various fields. The compound is stable and can be easily synthesized, making it a convenient choice for many researchers. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with high concentrations.
Zukünftige Richtungen
There are many future directions for research on N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide. One possible direction is the study of its potential applications in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease. Another possible direction is the development of new drugs based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has unique properties that make it suitable for use in different scientific experiments, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. While there are limitations to using this compound, it has many potential future directions for research that could lead to significant advancements in various fields.
Synthesemethoden
The synthesis of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The process involves the use of various reagents and solvents, and it requires a high level of expertise to achieve the desired results.
Wissenschaftliche Forschungsanwendungen
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to be useful in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been used in the development of new drugs, as well as in the study of various physiological and biochemical processes.
Eigenschaften
IUPAC Name |
N-[(3-methoxycyclobutyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-6-7-4-8(5-7)12-2/h3,7-8H,1,4-6H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFPPMTXSQSCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

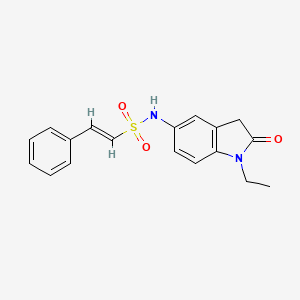
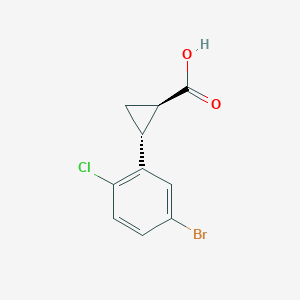
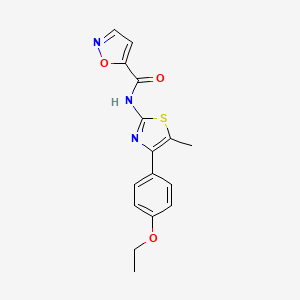
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)
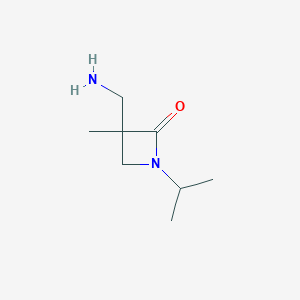


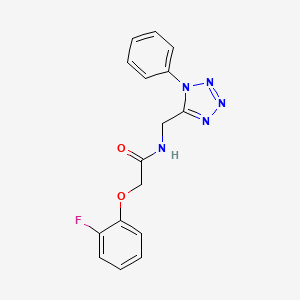
![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)
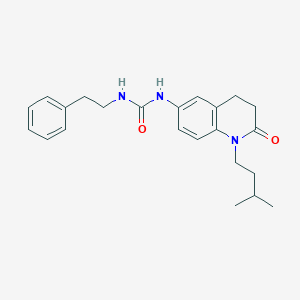
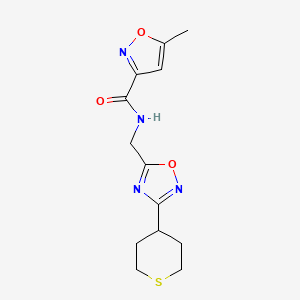

![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)